1,4,7,10,13-Pentaoxacyclohexadecan-15-ol
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Overview
Description
1,4,7,10,13-Pentaoxacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H22O6 It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. The hydroxyl group is then introduced through a subsequent reaction with a suitable reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacyclohexadecan-15-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclohexadecan-15-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol involves its interaction with specific molecular targets. The compound’s multiple ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with target molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
15,15’-Bi-1,4,7,10,13-pentaoxacyclohexadecane: This compound has a similar structure but with two linked cyclic ethers.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another related compound with additional ether linkages.
Uniqueness
1,4,7,10,13-Pentaoxacyclohexadecan-15-ol is unique due to its specific combination of ether linkages and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies .
Properties
CAS No. |
69496-26-0 |
---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H22O6/c12-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-11/h11-12H,1-10H2 |
InChI Key |
CTIDLNQUMVCIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCOCCO1)O |
Origin of Product |
United States |
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